The synthesis of Cdk6/pim1-IN-1 involves several key steps and methodologies. The compound can be synthesized using phosphorous oxychloride and dimethylformamide as reagents. A general synthetic method includes:
The detailed synthesis process involves purification steps such as chromatography to isolate the desired compound, followed by characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of Cdk6/pim1-IN-1 .
Cdk6/pim1-IN-1 features a complex molecular structure that includes a quinoxaline scaffold, which is crucial for its inhibitory activity. The structural analysis reveals that this compound binds effectively to the ATP-binding sites of both cyclin-dependent kinase 6 and PIM1, thereby inhibiting their respective activities.
The molecular formula and weight, along with specific structural characteristics such as bond lengths and angles, can be elucidated through X-ray crystallography or computational modeling techniques. For instance, the binding interactions within the ATP pocket of PIM1 have been characterized, revealing key residues involved in ligand binding .
Cdk6/pim1-IN-1 undergoes various chemical reactions typical for small molecule inhibitors. These include reversible binding to target kinases, which can be characterized by kinetic studies assessing inhibition constants (IC50 values).
The compound exhibits IC50 values of 39 nM for PIM1 and 88 nM for CDK6, indicating its potency as an inhibitor. Such values are derived from enzyme assays where the activity of the target kinases is measured in the presence of varying concentrations of Cdk6/pim1-IN-1 .
The mechanism of action for Cdk6/pim1-IN-1 involves competitive inhibition at the ATP-binding sites of both cyclin-dependent kinase 6 and PIM1. By occupying these sites, the compound prevents substrate phosphorylation, crucial for cell cycle progression and survival signaling in cancer cells.
Inhibition studies indicate that concurrent targeting of both kinases results in enhanced anti-proliferative effects compared to single-target inhibitors. This dual inhibition strategy is particularly effective in cancers where both pathways are dysregulated .
Cdk6/pim1-IN-1 is typically characterized by its physical state (often a solid or oil), color, melting point, and solubility in various solvents. These properties are essential for formulation development in pharmaceutical applications.
Chemical properties include stability under different pH conditions, reactivity with other compounds, and degradation pathways. The stability profile is critical for ensuring efficacy during storage and administration .
Cdk6/pim1-IN-1 has significant potential applications in scientific research and clinical settings:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7